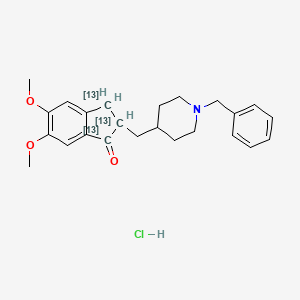
Isopropylmercury hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylmercury hydroxide is an organomercury compound with the chemical formula C3H7HgOH. It is a derivative of mercury and is known for its unique chemical properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both organic and inorganic components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7OH+HgO→C3H7HgOH+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylmercury hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropylmercury oxide.
Reduction: Reduction reactions can convert it back to isopropyl alcohol and elemental mercury.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Isopropylmercury oxide.
Reduction: Isopropyl alcohol and elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Isopropylmercury hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury hydroxide: Similar structure but with a methyl group instead of an isopropyl group.
Ethylmercury hydroxide: Contains an ethyl group in place of the isopropyl group.
Phenylmercury hydroxide: Features a phenyl group instead of an isopropyl group.
Uniqueness
Isopropylmercury hydroxide is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other organomercury compounds.
Propriétés
Numéro CAS |
33020-34-7 |
|---|---|
Formule moléculaire |
C3H9HgO |
Poids moléculaire |
261.69 g/mol |
Nom IUPAC |
propan-2-ylmercury;hydrate |
InChI |
InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2 |
Clé InChI |
ISUWYTJFRLGJRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Hg].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)




